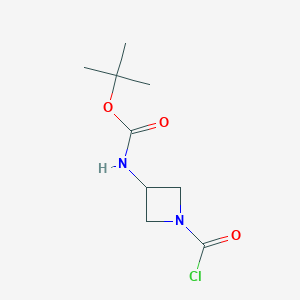
N,N-dimethyl-4-nitro-N'-(phenylsulfonyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-nitro-N'-(phenylsulfonyl)benzenecarboximidamide, also known as DNBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DNBC belongs to the class of sulfonyl-imidamides, which have been found to exhibit remarkable biological activities.
Wissenschaftliche Forschungsanwendungen
Electrochemical and Chemical Synthesis
N,N-dimethyl-4-nitro-N'-(phenylsulfonyl)benzenecarboximidamide is utilized in the synthesis of sulfonamide and disulfonamide derivatives via electrochemical and chemical reactions. Khazalpour and Nematollahi (2015) demonstrated the synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine through electrochemical oxidation and chemical reactions, yielding N,N-diarylsulfonyl and N-arylsulfonyl-3-arylsulfonyl derivatives with high purity and efficiency (Khazalpour & Nematollahi, 2015).
Material Science and Polymer Chemistry
In material science, this compound contributes to the development of new organosoluble polyimides with improved solubility and thermal properties. Liaw et al. (2001) synthesized new polyimides via the poly(amic acid) precursors, resulting in transparent, flexible, and tough polyimide films. These materials exhibited excellent solubility and high thermal stability, making them suitable for advanced material applications (Liaw, Liaw, & Yu, 2001).
Organic Magnetic Materials
The compound also plays a role in the development of organic magnetic materials. Ferrer et al. (2001) synthesized highly stable nitroxide radicals, which demonstrated the significance of hydrogen bonds in benzimidazole-based organic magnetic materials. These materials crystallized as dimeric pairs with unique magnetic properties, offering insights into the design of new magnetic materials (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).
Advanced Oxidation Processes
In environmental science, the compound is involved in advanced oxidation processes for pollutant degradation. Zheng et al. (2021) investigated the MnCo2O4/g-C3N4 composite's ability to activate peroxymonosulfate for nitrobenzene degradation. This study detailed the electron transfer during the formation of active components, showcasing the potential of such systems in treating industrial wastewater and degrading phenyl pollutants (Zheng et al., 2021).
Safety and Hazards
The safety data sheet for a related compound, “N,N-Dimethyl-4-nitroaniline”, indicates that it may form combustible dust concentrations in air, cause skin and eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate safety measures. The safety and hazards of “N,N-dimethyl-4-nitro-N’-(phenylsulfonyl)benzenecarboximidamide” may be similar, but specific data is not available.
Eigenschaften
IUPAC Name |
N'-(benzenesulfonyl)-N,N-dimethyl-4-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-17(2)15(12-8-10-13(11-9-12)18(19)20)16-23(21,22)14-6-4-3-5-7-14/h3-11H,1-2H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXJQZUPKZKPPK-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N\S(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2475268.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2475272.png)
![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)




![[2-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2475280.png)



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2475289.png)